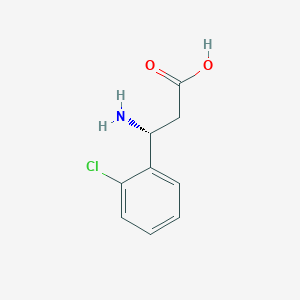

6-Hydrazinyl-2,4-dimethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

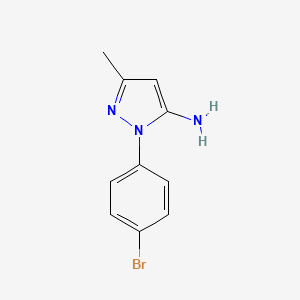

6-Hydrazinyl-2,4-dimethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione (HTD) is a small molecule that has been widely studied for its potential therapeutic applications. It is a heterocyclic compound that contains a triazine ring and a hydrazine functional group. The compound has been synthesized using various methods and has been shown to exhibit a range of biochemical and physiological effects.

科学的研究の応用

Synthesis and Derivative Formation

- Facile Synthesis and Derivative Formation : The compound serves as a building block in the synthesis of novel derivatives, particularly in the formation of [1,2,4]triazino[4,3-b][1,2,4,5]tetrazepines. This process involves controlled hydrazination and reactions with various electrophiles, highlighting its utility in creating a wide variety of tetrazepines (Vahedi, Rajabzadeh, & Farvandi, 2010).

Chemical Transformations

- Chemical Reactivity and Transformation : It undergoes transformations to form 6-substituted benzyl-4-phenyl-2,3,4,5-tetrahydro-1,2,4-triazin-3,5-diones and 4-amino-3-anilino-4,5-dihydro-1,2,4-triazin-5-ones. This indicates its potential for generating a range of chemically diverse triazine derivatives (Mansour et al., 1988).

Photochemical Reactivity

- Photochemical Behavior : Exhibits unique photochemical reactivity, contrasting the general unresponsiveness of 6-aza-analogues of uracils and thymines. It can undergo acetone-sensitized regioselective cycloaddition, forming labile azetidine cycloadducts (Hyatt & Swenton, 1972).

Synthesis of Novel Ring Systems

- Novel Ring System Synthesis : Used in the development of new [1,2,4]triazine and tetrazolo[1,5-f] [1,2,4]triazine ring systems. It demonstrates the compound's versatility in contributing to the synthesis of complex heterocyclic structures, expanding the chemical diversity of triazines (Lovelette, 1979).

Application in Synthesizing Antitumor Agents

- Potential in Antitumor Agent Synthesis : It has been used in the design and synthesis of novel triazolyl- and triazinyl-quinazolinediones as potential antitumor agents. This indicates its role in developing new chemotherapeutic drugs (Al-Romaizan, Ahmed, & Elfeky, 2019).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-Hydrazinyl-2,4-dimethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione involves the reaction of 2,4-dimethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione with hydrazine hydrate in the presence of a suitable solvent and catalyst.", "Starting Materials": [ "2,4-dimethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione", "hydrazine hydrate", "solvent", "catalyst" ], "Reaction": [ "To a stirred solution of 2,4-dimethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione in a suitable solvent, add hydrazine hydrate dropwise with stirring.", "Maintain the reaction mixture at a suitable temperature and stir for a suitable time.", "Add a suitable catalyst to the reaction mixture and stir for a further period of time.", "The resulting product can be isolated by filtration or other suitable means and purified by recrystallization or other suitable methods." ] } | |

CAS番号 |

54317-65-6 |

製品名 |

6-Hydrazinyl-2,4-dimethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione |

分子式 |

C5H9N5O2 |

分子量 |

171.16 |

IUPAC名 |

6-hydrazinyl-2,4-dimethyl-1,2,4-triazine-3,5-dione |

InChI |

InChI=1S/C5H9N5O2/c1-9-4(11)3(7-6)8-10(2)5(9)12/h6H2,1-2H3,(H,7,8) |

InChIキー |

MLEVAFOVOOWHAK-UHFFFAOYSA-N |

SMILES |

CN1C(=O)C(=NN(C1=O)C)NN |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(Pyrazol-1-ylmethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2376165.png)

![4-Chloro-2-[(4-methylbenzyl)sulfanyl][1]benzothieno[3,2-d]pyrimidine](/img/structure/B2376166.png)

![2-(3,5-dimethylisoxazol-4-yl)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2376167.png)

![2-({[2-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-d][1,2,4]triazin-7-yl]thio}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2376173.png)

![2-[(3-bromobenzoyl)amino]ethyl N-phenylcarbamate](/img/structure/B2376175.png)

![N-butyl-4-(3-{2-[{[(2-methoxyphenyl)amino]carbonyl}(methyl)amino]ethyl}-1,2,4-oxadiazol-5-yl)benzamide](/img/structure/B2376176.png)

![(2Z)-N-(pyridin-2-yl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2376182.png)